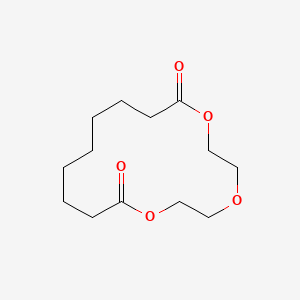

1,4,7-trioxacyclohexadecane-8,16-dione

Beschreibung

1,4,7-Trioxacyclohexadecane-8,16-dione is a macrocyclic compound characterized by a 16-membered ring structure containing three oxygen atoms and two ketone groups at positions 8 and 15. Macrocyclic compounds with oxygen donors are often designed for selective metal ion coordination, influenced by ring size, conformational flexibility, and functional group placement .

Eigenschaften

Molekularformel |

C13H22O5 |

|---|---|

Molekulargewicht |

258.31 g/mol |

IUPAC-Name |

1,4,7-trioxacyclohexadecane-8,16-dione |

InChI |

InChI=1S/C13H22O5/c14-12-6-4-2-1-3-5-7-13(15)18-11-9-16-8-10-17-12/h1-11H2 |

InChI-Schlüssel |

URTFVVFOWFKSKX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC(=O)OCCOCCOC(=O)CCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-trioxacyclohexadecane-8,16-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diols with diketones in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclic structure.

Industrial Production Methods

Industrial production of 1,4,7-trioxacyclohexadecane-8,16-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The specific methods and conditions used in industrial settings are often proprietary and optimized for efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,7-Trioxacyclohexadecane-8,16-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can react with the oxygen atoms under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,4,7-Trioxacyclohexadecane-8,16-dione has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and molecular recognition processes.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in developing new therapeutic agents.

Industry: It is used in the production of specialty chemicals, adhesives, and coatings.

Wirkmechanismus

The mechanism of action of 1,4,7-trioxacyclohexadecane-8,16-dione involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,4,7-trioxacyclohexadecane-8,16-dione and its analogs:

Structural and Functional Analysis

- Ring Size and Flexibility : Smaller rings (e.g., 11-membered) exhibit rigid conformations, enhancing selectivity for specific ions like Bi³⁺. Larger rings (16-membered) may allow greater flexibility, enabling coordination of bulkier ions or multi-metal complexes .

- Ketone Placement : The position of ketone groups (e.g., 8,11 vs. 8,16) influences chelation geometry. In the 11-membered analog, ketones are closer, creating a compact binding site ideal for Bi³⁺. Wider spacing in the 16-membered compound could alter metal-binding kinetics .

- Adsorption Capacity : The 11-membered compound achieves a high Bi³⁺ adsorption capacity (q = 9.80 mg/g) due to optimal cavity size. The 16-membered variant may exhibit lower selectivity but higher capacity for larger ions or organic guests .

Research Findings and Limitations

- Evidence Gaps : Direct experimental data on 1,4,7-trioxacyclohexadecane-8,16-dione are absent in the provided evidence. Comparisons rely on extrapolation from smaller analogs.

- Synthesis Challenges : Larger macrocycles often require precise stoichiometry and high-dilution conditions to avoid polymerization, as seen in the sol-gel synthesis of the 11-membered compound .

Biologische Aktivität

1,4,7-Trioxacyclohexadecane-8,16-dione is a macrocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its cyclic ether structure, which may contribute to its interactions with various biological systems.

- Molecular Formula : CHO

- Molecular Weight : 216.24 g/mol

- IUPAC Name : 1,4,7-Trioxacyclohexadecane-8,16-dione

The biological activity of 1,4,7-trioxacyclohexadecane-8,16-dione is largely attributed to its ability to interact with cellular components and modulate biochemical pathways. The compound may function through:

- Metal Ion Complexation : The cyclic structure allows for the formation of stable complexes with metal ions, enhancing its potential as a chelating agent.

- Receptor Modulation : It may influence receptor activity by binding to specific sites, altering signaling pathways involved in various physiological processes.

Biological Activities

Research indicates that 1,4,7-trioxacyclohexadecane-8,16-dione exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays indicate that it can scavenge free radicals and reduce oxidative stress in cellular models.

3. Metal Ion Adsorption

A notable study highlighted the compound's efficacy in selectively adsorbing bismuth ions from aqueous solutions. The macrocyclic structure facilitates high selectivity and efficiency in metal ion capture, achieving up to 98% extraction efficiency under optimal conditions .

Study on Metal Ion Complexation

A research article detailed the synthesis of a hydrogel using 1,4,7-trioxacyclohexadecane-8,16-dione as a key monomer. This hydrogel demonstrated remarkable selectivity for bismuth ions over other metals in competitive solutions. The study concluded that the unique properties of the cyclic structure significantly enhance adsorption capabilities .

| Metal Ion | Adsorption Efficiency (%) |

|---|---|

| Bismuth (Bi) | 98 |

| Copper (Cu) | 0 |

| Lead (Pb) | 0 |

Antimicrobial Testing

In a separate study assessing antimicrobial activity, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Q & A

Q. What cross-disciplinary methodologies are critical for advancing research on this compound?

- Collaborative Frameworks :

- Chemical Engineering : Apply membrane separation technologies (e.g., nanofiltration) to scale up synthesis .

- Materials Science : Use powder X-ray diffraction (PXRD) to study crystallinity impacts on stability .

- AI-Driven Automation : Integrate robotic platforms (e.g., Opentrons) for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.